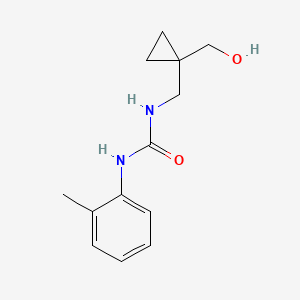
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as HMCUM-101 and has been synthesized through various methods.
Aplicaciones Científicas De Investigación
Osmolyte Applications
- Protein Stabilization : Marine cartilaginous fishes and the coelacanth use a combination of urea and methylamines as osmolytes for protein stabilization, demonstrating a unique balance between denaturation and stabilization effects. This property could be of interest in studies exploring protein stability under various stress conditions (Lin & Timasheff, 1994).
Metabolic Studies
- Liver Metabolism : Urea derivatives have been studied for their metabolism in the liver, showing the production of various metabolites. This could highlight the compound's potential role in studying liver enzyme activities and the metabolism of xenobiotics (May et al., 1979).
Enzyme Inhibition
- Acetylcholinesterase Inhibition : Certain flexible urea derivatives have been explored as acetylcholinesterase inhibitors, suggesting potential applications in studying enzyme inhibition mechanisms and developing treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).
Osmotic Stress Protection
- Cytoprotection : Organic osmolytes, including urea derivatives, play roles in protecting cells from osmotic stress, thermal, and pressure stresses, indicating their importance in studies related to cell volume regulation and stress responses (Yancey, 2005).
Environmental and Biochemical Applications
- Environmental Degradation : The degradation of antimicrobials like triclosan and triclocarban through electro-Fenton processes involving urea derivatives highlights potential applications in environmental science and pollution management (Sirés et al., 2007).
Molecular Structure and Analysis
- Molecular Structure Analysis : Studies have investigated the molecular structure, vibrational spectra, and electronic properties of specific urea derivatives, offering insights into their potential applications in materials science and optical applications (Al-Abdullah et al., 2014).
Propiedades
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-4-2-3-5-11(10)15-12(17)14-8-13(9-16)6-7-13/h2-5,16H,6-9H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXMFNFYRMYPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


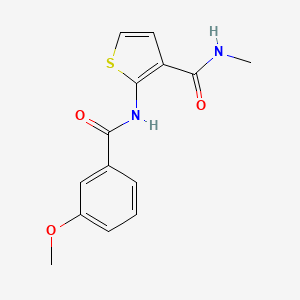
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2713126.png)

![8-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2713128.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2713131.png)
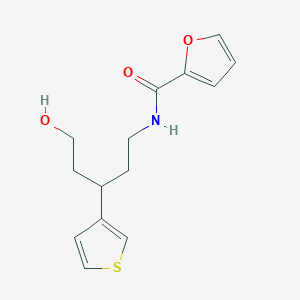
![8-(2-(3,5-dimethylpiperidin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2713133.png)
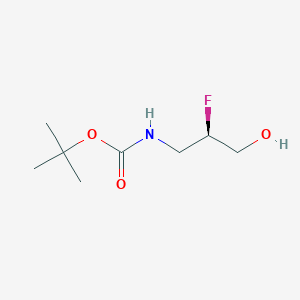
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide](/img/structure/B2713137.png)

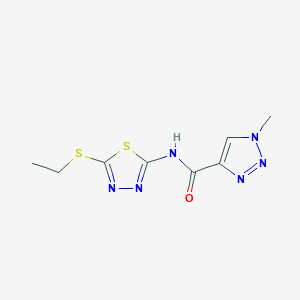
![4-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2713142.png)
